molecular formula C19H39NO2 B12702880 Palmaminopropionic acid CAS No. 70656-69-8

Palmaminopropionic acid

Cat. No.: B12702880
CAS No.: 70656-69-8
M. Wt: 313.5 g/mol
InChI Key: SJUKFYLGSNZMOS-UHFFFAOYSA-N
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Description

Palmaminopropionic acid (hypothetical IUPAC name: 3-aminohexadecanoic acid) is a synthetic amino acid derivative combining structural features of propionic acid and palmitic acid. This compound may serve as a model for studying lipidated amino acids or surfactants in biochemical research. Its structural hybrid nature could confer unique solubility, metabolic, and functional properties compared to shorter-chain amino acids or purely fatty acids .

Properties

IUPAC Name

3-(hexadecylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19(21)22/h20H,2-18H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUKFYLGSNZMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70656-69-8
Record name Palmaminopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMAMINOPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BKN7G8TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmaminopropionic acid can be synthesized through several methods. One common approach involves the reaction of fumaric acid with ammonia to produce 3-aminopropionic acid, which can then be further modified to obtain this compound . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Propionibacteria are commonly used for the fermentation of various substrates to produce propionic acid derivatives . The fermentation process is optimized through metabolic engineering and the use of renewable feedstocks to make the production more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Palmaminopropionic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Palmaminopropionic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Sources :

Research Findings and Functional Contrasts

Metabolic Utilization

  • This compound: Hypothesized to undergo β-oxidation due to its long alkyl chain, similar to palmitic acid, but with additional deamination steps. This dual functionality may complicate its catabolic pathway compared to shorter amino acids .
  • 3-(N,N-Dimethylamino)propionic Acid: Rapid renal excretion observed in metabolic studies, attributed to its small size and zwitterionic state, minimizing tissue accumulation .

Q & A

Q. What experimental protocols are recommended for synthesizing Palmaminopropionic acid with high purity?

To ensure reproducibility, synthesize this compound using stepwise condensation reactions under nitrogen atmosphere. Characterize intermediates via 1H^1H-NMR and HPLC at each stage . For final purification, employ recrystallization in ethanol-water mixtures followed by vacuum drying. Purity validation should include mass spectrometry (HRMS) and elemental analysis (C, H, N) to confirm stoichiometric ratios .

Q. How should researchers design stability studies for this compound under varying pH conditions?

Use buffered solutions (pH 2–12) incubated at 37°C for 0–72 hours. Monitor degradation kinetics via UV-Vis spectroscopy (λ_max = 210–230 nm) and quantify degradation products using reverse-phase HPLC with a C18 column. Include triplicate replicates and statistical analysis (e.g., ANOVA) to assess significance .

Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve backbone connectivity. For stereochemical analysis, use circular dichroism (CD) or X-ray crystallography. FT-IR can confirm functional groups (e.g., amine stretching at 3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs . For statistical discrepancies, use sensitivity analysis or Bayesian modeling .

Q. What strategies optimize this compound’s enantiomeric excess (ee) in asymmetric synthesis?

Screen chiral catalysts (e.g., BINAP-metal complexes) under varying temperatures (−20°C to 60°C) and solvent polarities (THF vs. DCM). Monitor ee via chiral HPLC with a Daicel Chiralpak column. For mechanistic insights, employ DFT calculations to model transition states .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs: purity, solubility, crystallinity).
  • Use DOE (Design of Experiments) to optimize reaction parameters (e.g., stoichiometry, agitation rate).
  • Apply multivariate analysis (PCA or PLS) to correlate process variables with CQAs .

Methodological Best Practices

Q. What ethical considerations apply to in vitro studies involving this compound?

Adhere to the Declaration of Helsinki principles for cell-based assays:

  • Use established cell lines with proper authentication (e.g., STR profiling).
  • Include cytotoxicity controls (LD50_{50} assays) for dose validation.
  • Disclose conflicts of interest and funding sources in publications .

Q. How should conflicting NMR assignments in this compound derivatives be resolved?

Perform 15N^{15}N-isotopic labeling to resolve overlapping proton signals. Cross-validate assignments using computational NMR prediction tools (e.g., ACD/Labs or MestReNova). Publish raw spectral data in supplementary materials for peer validation .

Q. What statistical frameworks are suitable for dose-response studies of this compound?

Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Apply Akaike’s Information Criterion (AIC) to compare model fits. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological relevance .

Data Reporting & Compliance

Q. How should researchers prepare supplementary materials for this compound studies?

Include:

  • Raw chromatograms with baseline correction annotations.
  • Crystallographic data (CIF files) for novel derivatives.
  • Detailed synthetic procedures with hazard warnings (e.g., exothermic reactions).
    Follow journal-specific guidelines for file formats (e.g., .doc for tables, .tif for figures) and avoid nested headings .

Q. What peer-review criteria are critical for this compound manuscripts?

Ensure:

  • Full disclosure of synthetic yields and characterization data.
  • Cross-referencing to existing literature contradictions (e.g., conflicting bioactivity reports).
  • Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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